molecular formula C8H12F2O2 B13004915 Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate

Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate

Cat. No.: B13004915
M. Wt: 178.18 g/mol
InChI Key: IUNGYIKEKVKPOM-DGUCWDHESA-N
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Description

Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate is a chemical compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and an ethyl ester group attached to the carboxylate functional group. The stereochemistry of the compound is defined by the (1r,3R,4S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative, which is then subjected to fluorination reactions to introduce the fluorine atoms at the desired positions.

    Fluorination: The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor

    Esterification: The carboxylate group is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorinated positions to hydrogen atoms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3,4-dihydroxycyclopentanecarboxylate: Lacks fluorine atoms, resulting in different chemical and biological properties.

    Ethyl 3,4-dichlorocyclopentanecarboxylate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.

    Ethyl 3,4-dibromocyclopentanecarboxylate: Bromine atoms confer different steric and electronic effects compared to fluorine.

The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions.

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

ethyl (3S,4R)-3,4-difluorocyclopentane-1-carboxylate

InChI

InChI=1S/C8H12F2O2/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7H,2-4H2,1H3/t5?,6-,7+

InChI Key

IUNGYIKEKVKPOM-DGUCWDHESA-N

Isomeric SMILES

CCOC(=O)C1C[C@H]([C@H](C1)F)F

Canonical SMILES

CCOC(=O)C1CC(C(C1)F)F

Origin of Product

United States

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